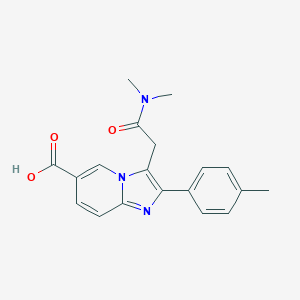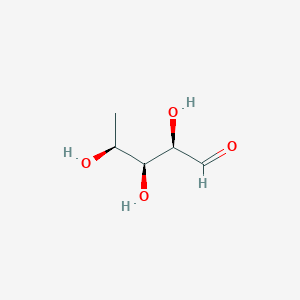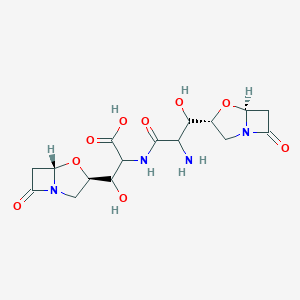![molecular formula C11H18N2O+2 B026960 3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium CAS No. 105740-40-7](/img/structure/B26960.png)
3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N’-oxonicotinium is a quaternary ammonium compound derived from nicotine It is a metabolite formed through the biotransformation of nicotine and related compounds
Preparation Methods
N-Methyl-N’-oxonicotinium can be synthesized through the biotransformation of R-(+)-nicotine and R-(+)-N-methyl-nicotinium acetate in male Hartley guinea pigs. The metabolite is isolated and purified from urine using preparative high-performance liquid chromatography (HPLC). The structural analysis of the metabolite is carried out using UV spectrophotometry, direct thermospray mass spectrometry, and Fourier transform 1H-NMR spectroscopy .
Chemical Reactions Analysis
N-Methyl-N’-oxonicotinium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various N-oxide derivatives.
Methylation: N-Methylation is a common reaction for this compound, resulting in the formation of quaternary ammonium products.
Conjugation: The compound can undergo conjugation reactions, making it more polar and water-soluble than the parent base.
Scientific Research Applications
N-Methyl-N’-oxonicotinium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-N’-oxonicotinium involves its interaction with various enzymes and metabolic pathways. The compound is formed through the N-oxidation and N-methylation of nicotine, resulting in the generation of a positively charged tetrahedral nitrogen center . This transformation increases the compound’s polarity and water solubility, facilitating its excretion from the body .
Comparison with Similar Compounds
N-Methyl-N’-oxonicotinium is unique compared to other similar compounds due to its specific biotransformation pathway and chemical properties. Similar compounds include:
N-Methylnornicotinium ion: Another metabolite of nicotine formed through N-methylation.
Nicotine-1’-oxide: A metabolite formed through the N-oxidation of nicotine.
Cotinine: A major metabolite of nicotine, commonly used as a biomarker for nicotine exposure.
N-Methyl-N’-oxonicotinium stands out due to its specific formation pathway and the unique structural features that result from its biotransformation.
Properties
CAS No. |
105740-40-7 |
|---|---|
Molecular Formula |
C11H18N2O+2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C11H18N2O/c1-12-7-3-5-10(9-12)11-6-4-8-13(11,2)14/h3,5,7,9,11,14H,4,6,8H2,1-2H3/q+2/t11-,13?/m1/s1 |
InChI Key |
FNKVTZJGGWWGAI-JTDNENJMSA-N |
SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
Isomeric SMILES |
C[N+]1=CC=CC(=C1)[C@H]2CCC[N+]2(C)O |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
Synonyms |
N-methyl-N'-oxonicotinium N-methyl-N'-oxonicotinium ion |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


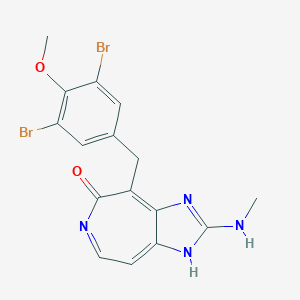

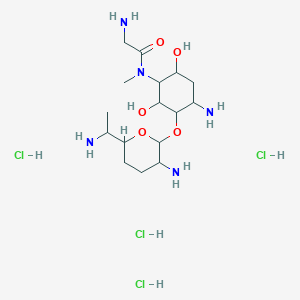
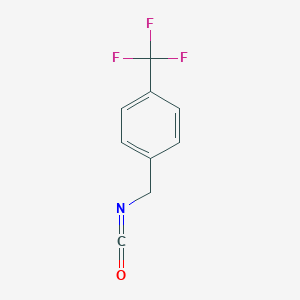

![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-glutamic Acid](/img/structure/B26896.png)
